
4-(Bromomethyl)-2,3-dimethylhexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Bromomethyl)-2,3-dimethylhexane is an organic compound characterized by a bromomethyl group attached to a hexane backbone with two methyl groups at the 2nd and 3rd positions
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Bromomethyl)-2,3-dimethylhexane typically involves the bromination of 2,3-dimethylhexane. This can be achieved through a free radical bromination process using bromine (Br₂) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under UV light. The reaction proceeds as follows:
Initiation: The radical initiator decomposes under UV light to form free radicals.
Propagation: The bromine molecule is split into two bromine radicals, which then react with 2,3-dimethylhexane to form this compound.
Termination: The reaction is terminated when two radicals combine to form a stable molecule.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of bromine and radical initiators in a controlled environment allows for the large-scale production of this compound.
化学反応の分析
Types of Reactions: 4-(Bromomethyl)-2,3-dimethylhexane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of alcohols, amines, or thioethers, respectively.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation: The bromomethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination Reactions: Potassium tert-butoxide (KOtBu) in tert-butanol.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Major Products:
Nucleophilic Substitution: Alcohols, amines, thioethers.
Elimination Reactions: Alkenes.
Oxidation: Aldehydes, carboxylic acids.
科学的研究の応用
4-(Bromomethyl)-2,3-dimethylhexane finds applications in various fields of scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound can be used to introduce bromomethyl groups into drug candidates, potentially enhancing their biological activity.
Material Science: It can be used in the preparation of polymers and other materials with specific properties.
Biological Studies: The compound may be used in the study of enzyme-catalyzed reactions involving halogenated substrates.
作用機序
The mechanism of action of 4-(Bromomethyl)-2,3-dimethylhexane in chemical reactions involves the formation of a reactive bromomethyl intermediate. This intermediate can undergo various transformations depending on the reaction conditions and the presence of nucleophiles or bases. The molecular targets and pathways involved are primarily determined by the nature of the substituents and the specific reaction being studied.
類似化合物との比較
4-(Chloromethyl)-2,3-dimethylhexane: Similar in structure but with a chloromethyl group instead of a bromomethyl group.
4-(Iodomethyl)-2,3-dimethylhexane: Contains an iodomethyl group, which is more reactive than the bromomethyl group.
4-(Methyl)-2,3-dimethylhexane: Lacks the halogen substituent, making it less reactive in nucleophilic substitution reactions.
Uniqueness: 4-(Bromomethyl)-2,3-dimethylhexane is unique due to the presence of the bromomethyl group, which provides a balance between reactivity and stability. This makes it a versatile intermediate in organic synthesis, allowing for a wide range of chemical transformations.
特性
分子式 |
C9H19Br |
|---|---|
分子量 |
207.15 g/mol |
IUPAC名 |
4-(bromomethyl)-2,3-dimethylhexane |
InChI |
InChI=1S/C9H19Br/c1-5-9(6-10)8(4)7(2)3/h7-9H,5-6H2,1-4H3 |
InChIキー |
IZDSDLSVWDUGDB-UHFFFAOYSA-N |
正規SMILES |
CCC(CBr)C(C)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzyl[(4,5-dimethylthiophen-3-yl)methyl]amine](/img/structure/B13197013.png)

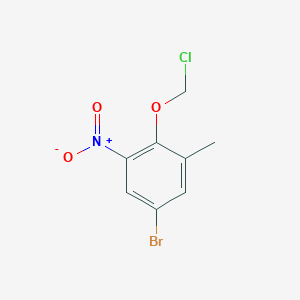
![6-(2-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B13197024.png)
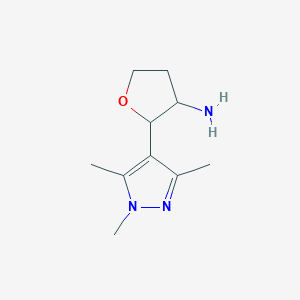
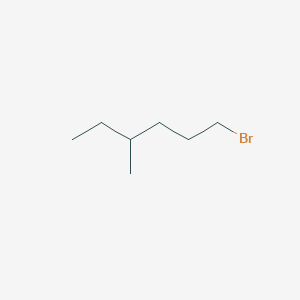
![2-[2-(Bromodifluoromethyl)-1H-indol-3-yl]ethan-1-amine](/img/structure/B13197037.png)

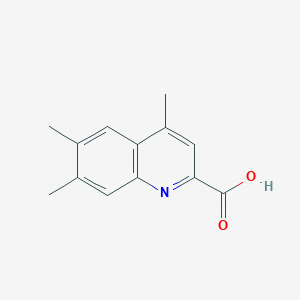
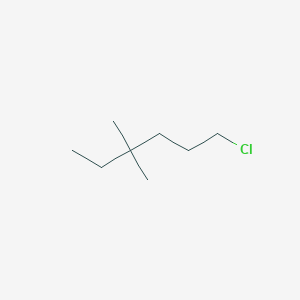
![1-{5H,6H,7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidine](/img/structure/B13197061.png)
![2-[1-(Aminomethyl)cyclohexyl]-2-hydroxyacetaldehyde](/img/structure/B13197068.png)
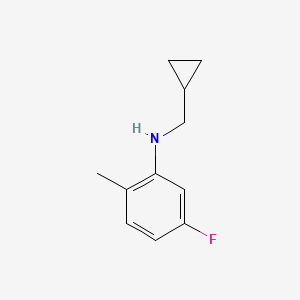
![5-{6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl}furan-2-carbaldehyde](/img/structure/B13197089.png)
